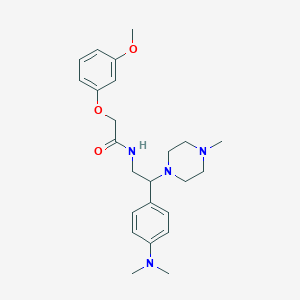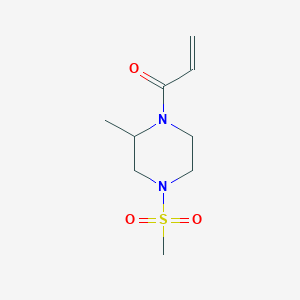
N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, commonly known as DMOT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOT is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
Novel Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and their structures determined by single crystal X-ray crystallography. The study also evaluated their antioxidant activities using various assays, indicating significant antioxidant properties. This research highlights the compound's potential in developing coordination complexes with biological activities (Chkirate et al., 2019).
Anticholinesterase Agents
Altıntop's study in 2020 synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects. This work is important for developing treatments for diseases like Alzheimer's, showcasing the therapeutic potential of modifications on the pyrazole-acetamide scaffold (Altıntop, 2020).
Molecular Conformations and Hydrogen Bonding
A study by Narayana et al. (2016) focused on the different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. Their research revealed how hydrogen bonding can influence the structural arrangement, providing insights into the design of compounds with desired physical and chemical properties (Narayana et al., 2016).
Antifungal and Antimicrobial Activities
Further studies demonstrate the compound's framework as a basis for synthesizing derivatives with significant biological activities. For instance, derivatives have shown promising antifungal and antimicrobial properties, offering potential applications in treating infectious diseases. Bardiot et al. (2015) identified derivatives with broad-spectrum antifungal agents, highlighting their fungicidal activity against Candida and Aspergillus species (Bardiot et al., 2015).
Anticonvulsant Leads
The synthesis and evaluation of benzothiazole derivatives containing the morpholino pharmacophore have also been explored. Amir et al. (2012) identified morpholino and imidazolyl derivatives as promising anticonvulsant leads, emphasizing the compound's potential in developing new treatments for epilepsy (Amir et al., 2012).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-9-8-18(30-2)14-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETKBLBDELSKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809621.png)

![4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2809625.png)
![4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2809628.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)
![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809632.png)
![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate](/img/structure/B2809633.png)



